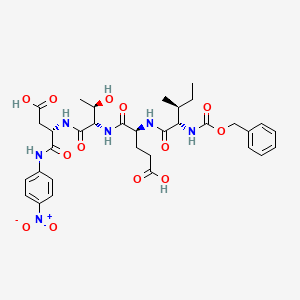
Cbz-Ile-Glu-Thr-Asp-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Ile-Glu-Thr-Asp-pNA, also known as Carbobenzoxy-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical research. This compound is particularly significant in the study of caspase-8, an enzyme involved in apoptosis (programmed cell death). The compound’s structure allows it to be cleaved by caspase-8, releasing p-nitroaniline, which can be quantified colorimetrically.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ile-Glu-Thr-Asp-pNA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a carbobenzoxy (Cbz) group, is attached to a solid resin.
Sequential addition of amino acids: Each subsequent amino acid (Isoleucine, Glutamic acid, Threonine, and Aspartic acid) is added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Cleavage from the resin: The completed peptide is cleaved from the resin using a reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Ile-Glu-Thr-Asp-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is its cleavage by caspase-8, which targets the peptide bond between Aspartic acid and p-nitroaniline.
Common Reagents and Conditions
Caspase-8: The enzyme responsible for cleaving the peptide.
Buffer solutions: Typically, a buffer solution at physiological pH is used to maintain the enzyme’s activity.
Detection reagents:
p-nitroaniline, released upon cleavage, is detected using a spectrophotometer at 405 nm.Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is quantified to measure caspase-8 activity.
Scientific Research Applications
Cbz-Ile-Glu-Thr-Asp-pNA is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a model substrate to study enzyme kinetics and specificity.
Biology: Essential in apoptosis research, helping to elucidate the role of caspase-8 in programmed cell death.
Medicine: Used in drug discovery and development, particularly in screening for caspase-8 inhibitors that could have therapeutic potential in diseases involving dysregulated apoptosis.
Industry: Employed in the development of diagnostic assays for detecting caspase-8 activity in various biological samples.
Mechanism of Action
The mechanism of action of Cbz-Ile-Glu-Thr-Asp-pNA involves its recognition and cleavage by caspase-8. The enzyme binds to the peptide and cleaves the bond between Aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of apoptosis, where caspase-8 plays a crucial role in initiating the cascade of events leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ac-Ile-Glu-Thr-Asp-pNA: Another peptide substrate for caspase-8, differing in the protecting group (acetyl instead of carbobenzoxy).
Z-Ile-Glu-Thr-Asp-pNA: Similar to Cbz-Ile-Glu-Thr-Asp-pNA but with a different protecting group (benzyloxycarbonyl).
Uniqueness
This compound is unique due to its specific protecting group, which can influence the compound’s stability and reactivity. The carbobenzoxy group provides a balance between protecting the peptide during synthesis and allowing efficient cleavage by caspase-8.
Properties
Molecular Formula |
C33H42N6O13 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H42N6O13/c1-4-18(2)27(38-33(49)52-17-20-8-6-5-7-9-20)31(47)35-23(14-15-25(41)42)29(45)37-28(19(3)40)32(48)36-24(16-26(43)44)30(46)34-21-10-12-22(13-11-21)39(50)51/h5-13,18-19,23-24,27-28,40H,4,14-17H2,1-3H3,(H,34,46)(H,35,47)(H,36,48)(H,37,45)(H,38,49)(H,41,42)(H,43,44)/t18-,19+,23-,24-,27-,28-/m0/s1 |
InChI Key |
SGGFNVIWEQWDEP-YFMQAPAASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















